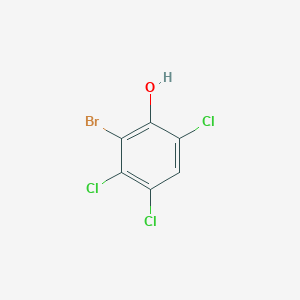
6-Bromo-2,4,5-trichlorophenol
Übersicht
Beschreibung
6-Bromo-2,4,5-trichlorophenol, also known as 2-bromo-3,4,6-trichlorophenol, is a brominated persistent organic pollutant .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,4,5-trichlorophenol has been analyzed based on its X-ray absorption fine structure (EXAFS) spectroscopy spectrum .Physical And Chemical Properties Analysis
6-Bromo-2,4,5-trichlorophenol has a molecular weight of 276.34 g/mol . Its exact mass and monoisotopic mass are 273.83546 g/mol . It has a topological polar surface area of 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Environmental Contamination and Remediation
6-Bromo-2,4,5-trichlorophenol and its related compounds are significant environmental pollutants. Studies have investigated methods for their removal from water. For instance, the photocatalytic removal of 2,4,6-trichlorophenol using commercial ZnO powder has been explored as a method to abate this pollutant in water (Gaya, Abdullah, Hussein, & Zainal, 2010)(Gaya et al., 2010). Additionally, the metabolism of halophenols by Pseudomonas cepacia, which can dechlorinate several chlorine-substituted phenols including 2,4,5-trichlorophenol, has been studied, indicating potential bioremediation applications (Karns, Kilbane, Duttagupta, & Chakrabarty, 1983)(Karns et al., 1983).
Analytical and Detection Methods
Research has also been conducted on the molecular characterization of pollutants like 6-bromo-2,4,5-trichlorophenol using techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy (Bergknut, Persson, & Skyllberg, 2008)(Bergknut et al., 2008). Moreover, the development of sensors for the detection of chlorophenols, such as the electrochemical determination of 2,4,6-trichlorophenol using a bromocresol purple/graphene composite, has been explored, demonstrating potential applications in monitoring environmental toxicants (Zhu, Liu, Zhang, Lu, Yuan, & Wu, 2015)(Zhu et al., 2015).
Degradation and Transformation Studies
Studies on the degradation pathways and transformation of these compounds have also been significant. For example, research has focused on the catalytic mechanism of chlorophenol 4-monooxygenase and its interaction with substrates like 2,4,5-trichlorophenol, offering insights into enzymatic degradation processes (Li, Zhang, Du, Zhang, & Wang, 2015)(Li et al., 2015). Another study investigated the ozone oxidation of 2,4,6-trichlorophenol in the presence of halide ions, providing insights into the degradation pathways and potential toxicity of intermediates (Xu, Ren, Chi, Zheng, Xie, Tian, & Chen, 2021)[(Xu et al., 2021)](Xu et al., 2021).
Potential Risks and Ecological Impact
Research has also addressed the potential risks and ecological impacts of chlorophenols. For instance, studies have examined the increased aquatic toxicity following the photolytic conversion of chlorophenols, highlighting the environmental implications of their transformation products (Svenson & Hynning, 1997)(Svenson & Hynning, 1997). Additionally, the influence of photodegradation on the mutagenic activity of chlorophenols in aquatic solutions has been studied, indicating the complexities involved in their environmental interactions (Czaplicka & Mielzyňska, 2007)(Czaplicka & Mielzyňska, 2007).
Safety and Hazards
6-Bromo-2,4,5-trichlorophenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
6-Bromo-2,4,5-trichlorophenol (BrTriClP) is a brominated persistent organic pollutant The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BrTriClP. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity
Eigenschaften
IUPAC Name |
2-bromo-3,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJBIXHNZHYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377727 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4,5-trichlorophenol | |
CAS RN |
70757-44-7, 4524-78-1 | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4,5-trichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B3425625.png)


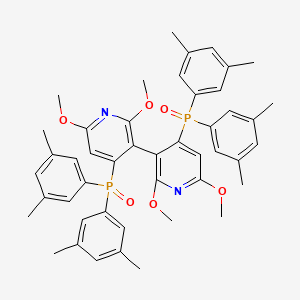
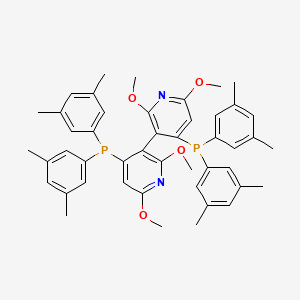

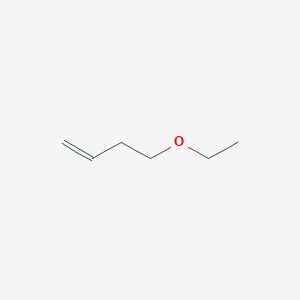
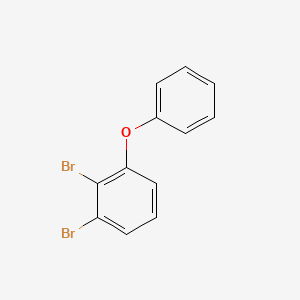
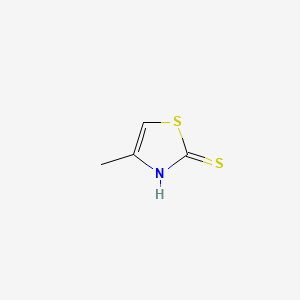
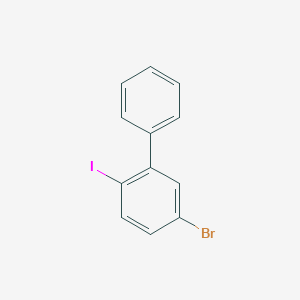
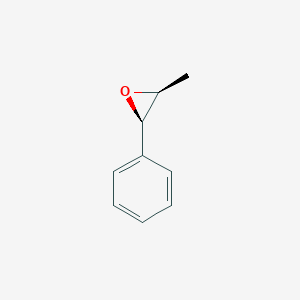
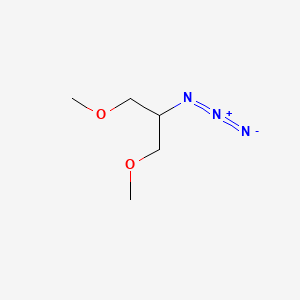
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)